(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound “(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a piperazine-methanone derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a 4-butoxyphenyl group. The pyridazine ring offers electron-deficient aromaticity, enhancing binding specificity, while the piperazine moiety improves solubility and bioavailability. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally analogous compounds exhibit antimicrobial, antitumor, and central nervous system (CNS)-modulating activities.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-4-5-16-32-21-8-6-20(7-9-21)24(31)29-14-12-28(13-15-29)22-10-11-23(26-25-22)30-19(3)17-18(2)27-30/h6-11,17H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJTKHKXMUSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.
Biological Activity
The compound (4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure suggests multiple biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.54 g/mol. The structure includes a butoxyphenyl group, a pyrazole moiety, and a piperazine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H33N5O2 |
| Molecular Weight | 399.54 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the pyrazole and piperazine components facilitate binding to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyrazole exhibit significant antitumor properties. The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation and survival. For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR activities, which are critical in several cancer types .
A recent study highlighted the synthesis of several pyrazole derivatives that demonstrated potent anticancer effects in vitro, particularly against breast cancer cell lines . The combination of this compound with established chemotherapeutic agents like doxorubicin may enhance its efficacy through synergistic effects.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which play pivotal roles in inflammatory responses . This property could make it a candidate for treating inflammatory diseases.
Antibacterial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antibacterial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives:
- Antitumor Efficacy : A series of 5-substituted pyrazole derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Anti-inflammatory Effects : In a model of acute inflammation, a derivative exhibited significant reductions in edema and levels of inflammatory mediators when administered .
- Antibacterial Testing : In vitro assays against common bacterial strains demonstrated that some pyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
